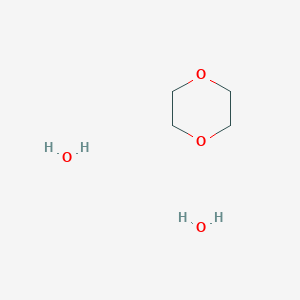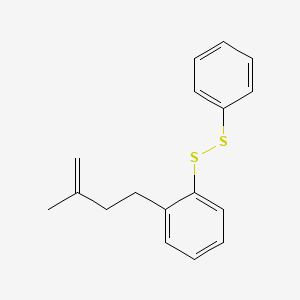![molecular formula C23H20N2S B14597546 (1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine CAS No. 61185-83-9](/img/structure/B14597546.png)
(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a benzothiazole ring, a phenyl group, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: In biological research, it is studied for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence properties.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of dyes and pigments, taking advantage of its chromophoric properties.
Mechanism of Action
The mechanism of action of (1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The benzothiazole ring can intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine: can be compared with other benzothiazole derivatives such as and .
Uniqueness: The presence of the imine functional group in this compound distinguishes it from other benzothiazole derivatives. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61185-83-9 |
|---|---|
Molecular Formula |
C23H20N2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine |
InChI |
InChI=1S/C23H20N2S/c1-16-8-13-21-22(14-16)26-23(25-21)19-9-11-20(12-10-19)24-15-17(2)18-6-4-3-5-7-18/h3-15,17H,1-2H3 |
InChI Key |
OVZWADIHXIQOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methanone](/img/structure/B14597499.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)




